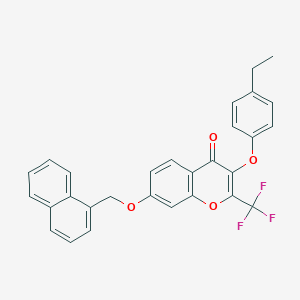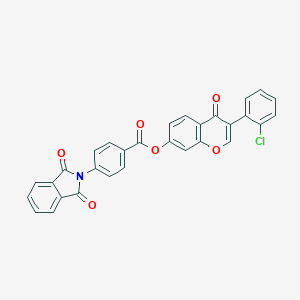
2-(1,3-Benzoxazol-2-yl)-1,3-bis(3,4,5-trimethoxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzoxazol-2-yl)-1,3-bis(3,4,5-trimethoxyphenyl)-2-propen-1-one, also known as BTTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-1,3-bis(3,4,5-trimethoxyphenyl)-2-propen-1-one is not fully understood. However, studies have suggested that it may exert its antitumor effects by inducing apoptosis, inhibiting angiogenesis, and disrupting cell cycle progression. Its antimicrobial effects may be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1,3-Benzoxazol-2-yl)-1,3-bis(3,4,5-trimethoxyphenyl)-2-propen-1-one in lab experiments is its relatively low toxicity compared to other antitumor and antimicrobial agents. However, its low solubility in aqueous solutions may limit its use in certain experiments.
Orientations Futures
Further research is needed to fully understand the mechanism of action of 2-(1,3-Benzoxazol-2-yl)-1,3-bis(3,4,5-trimethoxyphenyl)-2-propen-1-one and to optimize its synthesis method. Additionally, its potential applications in other fields, such as agriculture and environmental science, should be explored. Finally, studies should be conducted to investigate its potential as a therapeutic agent for other diseases beyond cancer and microbial infections.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential applications as an antitumor and antimicrobial agent. Its low toxicity and antioxidant properties make it a promising candidate for further development as a therapeutic agent. However, further research is needed to fully understand its mechanism of action and to optimize its synthesis method.
Méthodes De Synthèse
The synthesis of 2-(1,3-Benzoxazol-2-yl)-1,3-bis(3,4,5-trimethoxyphenyl)-2-propen-1-one involves the condensation of 2-aminobenzoxazole and 1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one in the presence of a catalyst. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
2-(1,3-Benzoxazol-2-yl)-1,3-bis(3,4,5-trimethoxyphenyl)-2-propen-1-one has been extensively studied for its potential applications in various fields of science. It has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been investigated for its antimicrobial properties, with studies showing its ability to inhibit the growth of bacteria and fungi.
Propriétés
Formule moléculaire |
C28H27NO8 |
|---|---|
Poids moléculaire |
505.5 g/mol |
Nom IUPAC |
(E)-2-(1,3-benzoxazol-2-yl)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C28H27NO8/c1-31-21-12-16(13-22(32-2)26(21)35-5)11-18(28-29-19-9-7-8-10-20(19)37-28)25(30)17-14-23(33-3)27(36-6)24(15-17)34-4/h7-15H,1-6H3/b18-11- |
Clé InChI |
WGYCSRDVRFMMCR-WQRHYEAKSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=C(\C2=NC3=CC=CC=C3O2)/C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284674.png)
![3-(4-tert-butylphenoxy)-7-[(2-chloro-6-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284676.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284678.png)
![3-(4-ethylphenoxy)-7-[(2-methylbenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284680.png)
![3-(4-ethylphenoxy)-7-[(2-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284682.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-(4-ethylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284683.png)

![ethyl 4-{[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B284689.png)
![N-(4-methoxyphenyl)-2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284691.png)
![Methyl 3-[4-(isopropoxycarbonyl)benzyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284693.png)
![5-methyl-4-oxo-3-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B284694.png)
![2,6-Dichlorobenzyl 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B284695.png)
